N-[2-(acetylamino)phenyl]-2-(4-bromophenoxy)propanamide
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-2-(4-bromophenoxy)propanamide, also known as BPN14770, is a small molecule drug that has shown potential in the treatment of neurodegenerative disorders. The compound was developed by Tetra Therapeutics, a biotechnology company that focuses on the development of drugs for neurological disorders. BPN14770 has been shown to improve cognitive function and memory in preclinical studies, making it a promising candidate for further research.
Mécanisme D'action
N-[2-(acetylamino)phenyl]-2-(4-bromophenoxy)propanamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) signaling. By inhibiting PDE4D, this compound increases cAMP levels in the brain, which has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to increasing cAMP levels, this compound has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is important for the growth and survival of neurons. This compound has also been shown to reduce inflammation in the brain, which is thought to play a role in the development of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(acetylamino)phenyl]-2-(4-bromophenoxy)propanamide is that it has shown promising results in preclinical studies, making it a potential candidate for further research. However, one limitation is that the compound has a low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the long-term effects of this compound on the brain and to determine the optimal dosage.
Orientations Futures
There are several future directions for research on N-[2-(acetylamino)phenyl]-2-(4-bromophenoxy)propanamide. One area of interest is its potential as a treatment for other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of more soluble forms of the compound, which could improve its efficacy in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and to determine the optimal dosage for therapeutic use.
Applications De Recherche Scientifique
N-[2-(acetylamino)phenyl]-2-(4-bromophenoxy)propanamide has been the subject of several preclinical studies that have investigated its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Fragile X syndrome. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to improve cognitive function and memory in mice with Fragile X syndrome. Another study published in the Journal of Alzheimer's Disease showed that this compound improved memory and reduced amyloid beta levels in a mouse model of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-bromophenoxy)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11(23-14-9-7-13(18)8-10-14)17(22)20-16-6-4-3-5-15(16)19-12(2)21/h3-11H,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPOGWIEHCUMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1NC(=O)C)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.